![molecular formula C14H18ClNO2 B2572997 trans-4-(3-Phenylallyl)-L-proline hydrochloride CAS No. 1049740-87-5](/img/structure/B2572997.png)
trans-4-(3-Phenylallyl)-L-proline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-4-(3-Phenylallyl)-L-proline hydrochloride, also known as PAP, is a chemical compound that has attracted much attention in scientific research due to its unique properties and potential applications in various fields of research and industry. It belongs to the category of cyclic amino acids .
Molecular Structure Analysis
The molecular formula of trans-4-(3-Phenylallyl)-L-proline hydrochloride is C14H18ClNO2 . Its IUPAC name is 4-(3-phenylprop-2-enyl)pyrrolidine-2-carboxylic acid;hydrochloride . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
While specific chemical reactions involving trans-4-(3-Phenylallyl)-L-proline hydrochloride are not detailed in the available resources, organoboron compounds like it are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Scientific Research Applications
- ®-γ-(3-Phenyl-allyl)-L-proline-HCl serves as a chiral organocatalyst in asymmetric reactions. Its proline-based structure allows it to participate in Michael additions, aldol reactions, and Mannich reactions. Researchers have utilized it to synthesize enantiomerically enriched compounds with high selectivity .
- Recent studies explored the catalytic activity of related compounds in CO2 conversion. While not directly tested with this specific compound, similar proline derivatives have been used as catalysts for the conversion of CO2 into cyclic carbonates. These reactions are essential for sustainable chemistry and addressing climate change .
- Researchers have employed microwave-assisted methods to synthesize proline derivatives, including ®-γ-(3-Phenyl-allyl)-L-proline-HCl. The compound’s structural features, such as aromatic substituents and electron-withdrawing groups, play a crucial role in its activity. Microwave-assisted synthesis offers rapid and efficient access to these compounds .
Organocatalysis and Asymmetric Synthesis
Carbon Dioxide (CO2) Conversion
Microwave-Assisted Synthesis
properties
IUPAC Name |
(2S,4R)-4-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(17)13-9-12(10-15-13)8-4-7-11-5-2-1-3-6-11;/h1-7,12-13,15H,8-10H2,(H,16,17);1H/b7-4+;/t12-,13+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIIQLYSNJXVRK-FOIDVHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC=CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)C/C=C/C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-(3-Phenylallyl)-L-proline hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.